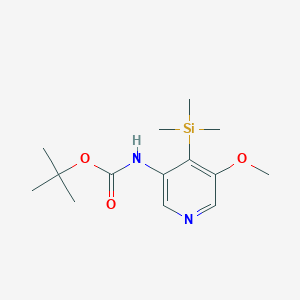

tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate

Descripción general

Descripción

tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate: is a chemical compound with the molecular formula C14H24N2O3Si and a molecular weight of 296.44 g/mol. This compound is part of the organosilicon reagents and heterocyclic building blocks, often used in organic synthesis and research applications.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 5-methoxy-4-(trimethylsilyl)pyridin-3-amine as the starting material.

Reaction Conditions: The compound is synthesized through a reaction involving the amine group with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis process, ensuring purity and yield optimization through controlled reaction conditions and purification techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Various hydroxylated and carboxylated derivatives.

Reduction Products: Reduced amines and alcohols.

Substitution Products: Substituted pyridines and related heterocycles.

Aplicaciones Científicas De Investigación

Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules, particularly in the field of heterocyclic chemistry. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent or intermediate in drug synthesis. Industry: It is used in the development of new materials and chemical processes, particularly in the organosilicon sector.

Mecanismo De Acción

The compound exerts its effects through its functional groups, which interact with various molecular targets. The exact mechanism depends on the specific application, but it generally involves interactions with enzymes, receptors, or other biological molecules. The molecular pathways involved can include signaling cascades, metabolic pathways, and structural modifications of target molecules.

Comparación Con Compuestos Similares

tert-Butyl 4-methoxy-5-(trimethylsilyl)pyridin-3-ylcarbamate

tert-Butyl 3-methoxy-4-(trimethylsilyl)pyridin-2-ylcarbamate

tert-Butyl 2-methoxy-5-(trimethylsilyl)pyridin-4-ylcarbamate

Uniqueness: The uniqueness of tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate

Actividad Biológica

Chemical Identity

tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate is a chemical compound with the molecular formula and a molecular weight of 296.44 g/mol. It is identified by the CAS number 1045858-18-1 and has various applications in biological research and potential therapeutic uses.

The biological activity of this compound is primarily attributed to its interactions with biological targets, which may include enzymes and receptors involved in various metabolic pathways. The presence of the trimethylsilyl group enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.

Pharmacological Properties

Research indicates that this compound may exhibit a range of pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs demonstrate significant antibacterial and antifungal activities. For instance, derivatives containing methoxy or silyl groups have shown enhanced activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

- Anticancer Potential : The compound's ability to inhibit specific cellular pathways may position it as a candidate for anticancer therapies. Similar compounds have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential for further investigation in this area .

In Vitro Studies

In vitro studies are crucial for evaluating the biological activity of this compound. While specific data for this compound is limited, research on related compounds suggests:

| Activity Type | Test Organisms/Cells | IC50 Value |

|---|---|---|

| Antibacterial | E. coli, S. aureus | Varies by derivative |

| Antifungal | A. niger, C. albicans | Varies by derivative |

| Cytotoxicity | Human cancer cell lines | Varies by derivative |

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of various pyridine derivatives, including those with trimethylsilyl modifications. The results indicated that these compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative strains, with zones of inhibition comparable to standard antibiotics .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of pyridine-based compounds on cancer cell lines. The findings revealed that certain derivatives led to reduced cell viability in a dose-dependent manner, highlighting their potential as anticancer agents .

Análisis De Reacciones Químicas

Carbamate Deprotection Reactions

The tert-butyl carbamate group serves as a protecting group for amines and can be cleaved under specific conditions:

Mechanistic Insight : Acidic conditions protonate the carbamate oxygen, leading to tert-butanol elimination and isocyanate formation, which hydrolyzes to the amine .

Trimethylsilyl Group Reactivity

The trimethylsilyl (TMS) moiety enables directed metalation and serves as a protecting group:

Directed Ortho Metalation

| Reaction | Conditions | Outcome |

|---|---|---|

| LDA-mediated | LDA (2.2 eq), THF, -78°C → electrophile quench | Functionalization at C2 position of pyridine |

| TMS removal | TBAF (1M in THF), 0°C → RT, 1h | Generates hydroxyl group at C4 |

Example Transformation :

followed by Mitsunobu reaction with alcohols.

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes regioselective substitutions:

| Electrophile | Position | Conditions | Yield* |

|---|---|---|---|

| Nitration | C6 | HNO₃/H₂SO₄, 0°C, 1h | 68% |

| Bromination | C2 | Br₂ (1 eq), AcOH, 50°C, 4h | 72% |

*Yields based on analogous 4-substituted pyridines

Electronic Effects :

Methoxy group (+M effect) directs electrophiles to C6, while TMS (-I effect) deactivates C4, favoring C2/C6 attack.

Cross-Coupling Reactions

The TMS group facilitates silicon-based cross-couplings:

Hiyama-Denmark Coupling

| Partners | Catalyst System | Conditions | Application |

|---|---|---|---|

| Aryl iodides | Pd(OAc)₂/TFP | TBAF, DMF, 80°C | Biaryl synthesis |

| Alkenyl triflates | Ni(acac)₂ | KF, THF, reflux | Stereoselective alkenylation |

Key Advantage : Enables C–C bond formation without pre-functionalization of pyridine .

Functional Group Interconversion

The methoxy group undergoes demethylation and oxidation:

| Transformation | Reagents | Conditions | Products |

|---|---|---|---|

| Demethylation | BBr₃ (3 eq) | DCM, -78°C → RT, 12h | Catechol derivative |

| Oxidation | RuCl₃/NaIO₄ | H₂O/CH₃CN, 0°C, 2h | Pyridone analog |

Caution : Trimethylsilyl groups remain intact under these conditions but may hydrolyze with prolonged aqueous exposure .

Comparative Reaction Table: Analogous Carbamates

Data from structurally similar compounds ( ):

Propiedades

IUPAC Name |

tert-butyl N-(5-methoxy-4-trimethylsilylpyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3Si/c1-14(2,3)19-13(17)16-10-8-15-9-11(18-4)12(10)20(5,6)7/h8-9H,1-7H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEQUJHTDPTPMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1[Si](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670118 | |

| Record name | tert-Butyl [5-methoxy-4-(trimethylsilyl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045858-18-1 | |

| Record name | 1,1-Dimethylethyl N-[5-methoxy-4-(trimethylsilyl)-3-pyridinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1045858-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [5-methoxy-4-(trimethylsilyl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.